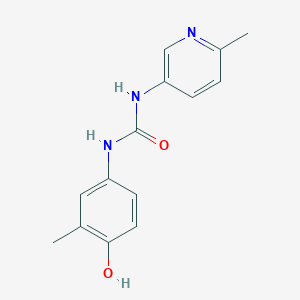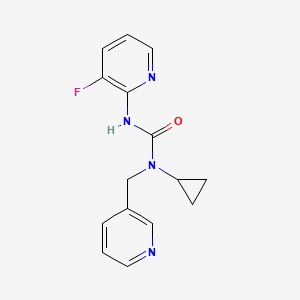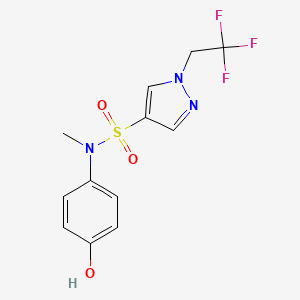
1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a protein kinase known as B-Raf, which is involved in cellular signaling pathways that regulate cell growth and division. In
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea involves the inhibition of B-Raf, which is a serine/threonine protein kinase that plays a crucial role in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By inhibiting B-Raf, this compound can block downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of several genes involved in cell proliferation and survival. In vivo studies have also shown promising results, with this compound demonstrating antitumor activity in animal models of melanoma and other types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea in lab experiments include its potent inhibition of B-Raf, its relatively straightforward synthesis method, and its promising preclinical results. However, there are also limitations to its use, including its potential toxicity and the need for further studies to investigate its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research with 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to investigate its potential use in other types of cancer, such as lung cancer or colorectal cancer. Further studies are also needed to investigate its safety and efficacy in humans, as well as its potential side effects and toxicity. Overall, this compound shows great promise as a potential therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea involves the reaction of 4-hydroxy-3-methylbenzaldehyde with 6-methyl-3-pyridyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an amine such as methylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and it is a relatively straightforward process.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of B-Raf, which is frequently mutated in various types of cancer, particularly melanoma. Inhibition of B-Raf can lead to the suppression of downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis. Several preclinical studies have shown promising results for the use of this compound in the treatment of melanoma and other types of cancer.
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-7-11(5-6-13(9)18)16-14(19)17-12-4-3-10(2)15-8-12/h3-8,18H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRORKSXDKBCGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[2-[(2-bromofuran-3-carbonyl)amino]phenyl]acetate](/img/structure/B7678609.png)
![4-methyl-N-[[4-(propylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7678630.png)
![4-Pyrazin-2-yl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678639.png)
![1-[(1-Ethenylpyrazol-4-yl)methyl]-4-[(1-phenylpyrazol-4-yl)methyl]piperazine](/img/structure/B7678645.png)

![4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678659.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7678669.png)

![N-[(2R)-1-cyclohexylpropan-2-yl]-2-(oxan-4-yl)acetamide](/img/structure/B7678689.png)

![1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)
![1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole](/img/structure/B7678712.png)
![N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7678713.png)
